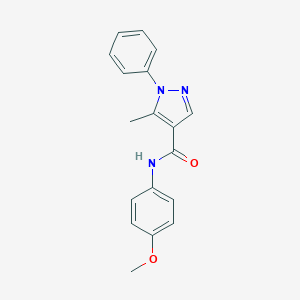
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of pyrazole derivatives. MP-10 has gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory pathway. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to activate the Nrf2/ARE pathway, which is responsible for the antioxidant response in cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and iNOS. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to reduce oxidative stress by activating the Nrf2/ARE pathway. Additionally, N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to exhibit low toxicity in animal studies. However, one limitation of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide research include the development of analogs with improved solubility and potency and investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. The synthesis of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a straightforward method and has been optimized for large-scale production.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been tested in various animal models for its efficacy in treating diseases such as Alzheimer's, Parkinson's, and cancer.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-17(12-19-21(13)15-6-4-3-5-7-15)18(22)20-14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,20,22) |
Clé InChI |
DICBHALEVLQESS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Solubilité |
7.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287562.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)